molecular formula C10H7BrN2O3 B13063780 5-Bromo-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid

5-Bromo-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B13063780
M. Wt: 283.08 g/mol
InChI Key: PGTDVYDKSJWZSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, a hydroxyphenyl group at the 1st position, and a carboxylic acid group at the 4th position of the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination, coupling, and carboxylation reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 5-Bromo-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of the hydroxyphenyl group, which imparts specific chemical and biological properties. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Properties

Molecular Formula

C10H7BrN2O3

Molecular Weight

283.08 g/mol

IUPAC Name

5-bromo-1-(4-hydroxyphenyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C10H7BrN2O3/c11-9-8(10(15)16)5-12-13(9)6-1-3-7(14)4-2-6/h1-5,14H,(H,15,16)

InChI Key

PGTDVYDKSJWZSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.